molecular formula C7H10O B1296799 4-Methylenecyclohexanone CAS No. 29648-66-6

4-Methylenecyclohexanone

Cat. No.: B1296799
CAS No.: 29648-66-6
M. Wt: 110.15 g/mol
InChI Key: SDJWUMGNEHCWOH-UHFFFAOYSA-N
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Description

4-Methylenecyclohexanone is an organic compound with the molecular formula C₇H₁₀O It is a cyclic ketone characterized by the presence of a methylene group attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylenecyclohexanone can be synthesized through several methods. One common approach involves the dehydrogenation of 4-methylcyclohexanol using a suitable catalyst. Another method includes the oxidation of 4-methylcyclohexene. The reaction conditions typically involve elevated temperatures and the presence of oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic dehydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylenecyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylcyclohexanone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to 4-methylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.

    Substitution: Halogens, acids, and bases under various conditions.

Major Products Formed:

    Oxidation: 4-Methylcyclohexanone

    Reduction: 4-Methylcyclohexanol

    Substitution: Various substituted cyclohexanones depending on the reagents used.

Scientific Research Applications

4-Methylenecyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methylenecyclohexanone involves its interaction with various molecular targets The methylene group can participate in electrophilic addition reactions, making the compound reactive towards nucleophiles The ketone group can undergo nucleophilic addition reactions, leading to the formation of various derivatives

Comparison with Similar Compounds

    Cyclohexanone: A simple cyclic ketone with similar reactivity but lacks the methylene group.

    4-Methylcyclohexanone: Similar structure but with a methyl group instead of a methylene group.

    4-Methylcyclohexanol: The reduced form of 4-Methylcyclohexanone.

Uniqueness: 4-Methylenecyclohexanone is unique due to the presence of the methylene group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

4-methylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJWUMGNEHCWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341497
Record name 4-Methylenecyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29648-66-6
Record name 4-Methylenecyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-methylenecyclohexanone synthesized?

A1: According to research by [], this compound can be synthesized through the pyrolysis of 1-acetyl-3-methylenecyclobutane. This process occurs at elevated temperatures (304–340°C) and involves the formation of 2-methyl-5-methylene-Δ2-dihydropyrane as an intermediate, which subsequently converts to this compound. Another study [] describes its formation through the disproportionation of 1-methyl-4-methylenecyclohexene at temperatures between 255-340 °C. This reaction also yields p-xylene and 1,4-dimethylcyclohexene.

Q2: What are the potential applications of this compound based on its chemical structure?

A2: The presence of both a carbonyl group and an exocyclic methylene group in this compound makes it a versatile building block in organic synthesis. It can potentially participate in a wide range of chemical reactions, including nucleophilic additions to the carbonyl group and reactions with the electron-rich double bond. This makes it a potentially valuable starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.

Q3: Can the provided research shed light on the conformational preference of this compound?

A3: While the provided articles [, ] focus primarily on synthesis pathways, a separate study [] computationally investigated the conformational preferences of this compound alongside other related cyclic compounds. This study employed G3(MP2)//B3LYP calculations and determined that this compound preferentially adopts a chair conformation. This information is crucial for understanding the molecule's reactivity and its potential interactions with other molecules.

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